An In-depth Technical Guide to 2-Bromo-4-methyl-3-nitropyridine
An In-depth Technical Guide to 2-Bromo-4-methyl-3-nitropyridine
CAS Number: 23056-45-3
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-3-nitropyridine, a key heterocyclic building block in organic synthesis. With the CAS Number 23056-45-3, this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis and key reactions, and explores its applications, particularly as a versatile intermediate. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.
Introduction
2-Bromo-4-methyl-3-nitropyridine is a functionalized pyridine derivative featuring a bromine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This unique arrangement of substituents imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the bromine atom for nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in the construction of novel pharmaceutical and agrochemical agents. This guide will serve as a detailed resource for scientists utilizing this compound in their research endeavors.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2-Bromo-4-methyl-3-nitropyridine is provided in the tables below. This information is essential for its proper handling, storage, and application in experimental settings.
Physicochemical Properties
| Property | Value |
| CAS Number | 23056-45-3 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Solid |
| Storage Temperature | Inert atmosphere, Room Temperature[1] |
Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This data is based on available safety data sheets and should be supplemented with a thorough review of the full SDS before handling.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2-Bromo-4-methyl-3-nitropyridine and a representative application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Bromo-4-methyl-3-nitropyridine
The synthesis of 2-Bromo-4-methyl-3-nitropyridine is typically achieved through a two-step process starting from the commercially available 2-Amino-4-methylpyridine. The first step involves a Sandmeyer-type reaction to introduce the bromine atom, followed by a nitration step.
Step 1: Synthesis of 2-Bromo-4-methylpyridine
This protocol is adapted from established procedures for the synthesis of 2-bromopyridine derivatives.
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Materials:
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2-Amino-4-methylpyridine (1.1 mol)
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48% Hydrobromic acid (1.5 L)
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Bromine (3.11 mol)
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Sodium nitrite (2.95 mol)
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20% aqueous Sodium hydroxide solution
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Diethyl ether
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Anhydrous sodium sulfate
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Procedure:
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In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.
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Cool the mixture to -20 °C using a suitable cooling bath.
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Slowly add bromine dropwise to the reaction mixture, maintaining the temperature between -20 °C and -15 °C.
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Stir the mixture continuously for 3 hours at this temperature.
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In a separate beaker, prepare an aqueous solution of sodium nitrite.
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Add the sodium nitrite solution in batches to the reaction mixture, ensuring the temperature is maintained.
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Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
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Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.
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Extract the product with diethyl ether (3 x 250 mL).
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Combine the organic phases and wash sequentially with water and saturated brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by fractional distillation to yield 2-bromo-4-methylpyridine.
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Step 2: Nitration of 2-Bromo-4-methylpyridine
This is a representative protocol for the nitration of a pyridine ring.
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Materials:
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2-Bromo-4-methylpyridine (1.0 eq)
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Fuming nitric acid (90%)
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Concentrated sulfuric acid (98%)
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Ice bath
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Crushed ice
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Sodium bicarbonate solution
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Procedure:
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In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Slowly add 2-Bromo-4-methylpyridine to the cold sulfuric acid with stirring.
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To this mixture, add fuming nitric acid dropwise, ensuring the temperature is kept below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methyl-3-nitropyridine with an arylboronic acid.
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Materials:
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2-Bromo-4-methyl-3-nitropyridine (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 eq)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
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Inert gas (Argon or Nitrogen)
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Procedure:
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To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-methyl-3-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.
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Add the degassed solvent system.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway to 2-Bromo-4-methyl-3-nitropyridine.
Caption: Synthetic pathway to 2-Bromo-4-methyl-3-nitropyridine.
Application in Kinase Inhibitor Synthesis
2-Bromo-4-methyl-3-nitropyridine and its derivatives are valuable intermediates in the synthesis of kinase inhibitors. The following diagram illustrates a generalized signaling pathway that can be targeted by such inhibitors.
Caption: Targeted signaling pathway for kinase inhibitors.
Conclusion
2-Bromo-4-methyl-3-nitropyridine is a versatile and valuable chemical intermediate with significant applications in the synthesis of complex organic molecules. Its distinct reactivity, stemming from the strategic placement of its functional groups, makes it a key building block for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to be a valuable resource for researchers working with this compound. As with all chemical reagents, it is imperative to consult the full Safety Data Sheet and follow appropriate laboratory safety procedures when handling 2-Bromo-4-methyl-3-nitropyridine.




